molecular formula C14H18N2O2S B2687400 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 915186-53-7

2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2687400
CAS No.: 915186-53-7
M. Wt: 278.37
InChI Key: GSQBHPWGSRDMMO-PFONDFGASA-N
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Description

This compound belongs to the class of 2,3-dihydro-1,3-thiazole derivatives, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structural framework includes a Z-configuration imino group at the 2-position, substituted with a 4-ethoxyphenyl moiety, and a 4-methyl group on the thiazole ring.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-18-13-6-4-12(5-7-13)15-14-16(8-9-17)11(2)10-19-14/h4-7,10,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBHPWGSRDMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves the reduction of the imino group to form the ethan-1-ol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the ethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in anticancer therapies. The compound has been evaluated for its inhibitory effects on specific cancer cell lines. For example, a study demonstrated that thiazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to multipolar spindle formation, resulting in cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Microtubule disruption
Compound BMCF715Apoptosis induction
2-[(2Z)-...A54912Inhibition of mitotic kinesins

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. The compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Synthesis of Functional Materials

The compound has been utilized in the synthesis of functional materials owing to its unique electronic properties. Thiazole derivatives exhibit interesting photophysical properties that can be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have demonstrated that incorporating thiazole units into polymer matrices enhances charge transport properties, which is crucial for device efficiency .

Table 3: Photophysical Properties of Thiazole Derivatives

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)25

Enzyme Inhibition Studies

In biochemical research, the compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to inhibit various enzymes involved in metabolic pathways, such as kinases and phosphatases. This inhibition can alter cellular signaling pathways and has implications for treating metabolic disorders .

Case Study: Inhibition of Protein Kinase

A recent study assessed the inhibitory effects of the compound on a specific protein kinase involved in cancer progression. The results indicated a significant reduction in kinase activity at micromolar concentrations, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s imino and ethoxyphenyl groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 4-ethoxyphenyl group contrasts with other derivatives bearing methoxy (), isopropyl (), or dimethylphenyl () groups. These substituents influence electronic properties (e.g., electron-donating ethoxy vs.
  • Synthesis: Most analogs are synthesized via the Hantzsch reaction, a classic method for thiazole formation involving α-haloketones and thioureas/thiocyanates.
Crystallographic and Conformational Comparisons

The brominated analog from (C₂₂H₁₈BrN₄S⁺·Br⁻·H₂O) crystallizes in a triclinic system (space group $ P1 $) with unit cell parameters $ a = 5.5768 \, \text{Å}, b = 9.2288 \, \text{Å}, c = 22.574 \, \text{Å} $, and angles $ \alpha = 85.974^\circ, \beta = 84.438^\circ, \gamma = 79.000^\circ $. Its crystal packing is stabilized by O–H···N, O–H···Br, and C–H···π interactions . In contrast, the target compound’s crystal data are unavailable, but similar derivatives (e.g., ) may adopt comparable packing motifs due to shared hydrogen-bonding functionalities (e.g., –OH groups).

Pharmacological Potential
  • Cardiotropic Activity: Compound 4b () highlights the role of piperazine and acetyl groups in enhancing cardiotropic effects.
  • Antimicrobial and Anti-Inflammatory Potential: notes that thiazoles with bromophenyl groups exhibit activity against bacterial DNA topoisomerase B. The target compound’s ethoxyphenyl group, being less electronegative than bromophenyl, may reduce such efficacy but improve metabolic stability .

Biological Activity

The compound 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article synthesizes current research findings on the biological activity of this specific compound, emphasizing its pharmacological properties and potential clinical applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various thiazole compounds against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically ranged from 6.25 to 12.5 µg/mL, suggesting potent antibacterial activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
2-[(2Z)-...ethanol derivative]Staphylococcus aureus6.25
2-[(2Z)-...ethanol derivative]Escherichia coli12.5
Other ThiazolesVarious6.25 - 12.5

Anticancer Activity

Thiazole derivatives have shown promise in anticancer research. Compounds similar to the one in focus have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings were reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving several thiazole derivatives:

  • Cell Lines Tested: HeLa (cervical), MCF7 (breast), and A549 (lung).
  • Results: The most active derivative exhibited IC50 values ranging from 5 to 15 µM across different cell lines.

Anti-inflammatory Activity

Thiazole compounds have also been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Many thiazoles act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Modulation: These compounds may modulate ROS levels within cells, leading to altered cellular responses.
  • Gene Expression Regulation: Some studies suggest that thiazoles can influence gene expression related to apoptosis and cell cycle regulation.

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